Computed Lipophilicity (XLogP3‑AA) Landscape Distinguishes Isopropoxypropyl from Shorter‑Chain and Unbranched Alkoxypropyl Urea Homologs
The PubChem‑computed XLogP3‑AA for [3‑(propan‑2‑yloxy)propyl]urea is 0 [1]. By contrast, the methoxypropyl analog (CAS 1119‑61‑5) exhibits an XLogP3‑AA of approximately –0.5 [2], while N‑propylurea (CAS 627‑06‑5) displays a computed XLogP3‑AA of about –0.3 [3]. This right‑shift in lipophilicity for the target compound is consistent with the incremental contribution of the isopropoxy branching and may influence membrane‑partitioning behavior in cellular assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | N-(3-methoxypropyl)urea: ~ –0.5; N-propylurea: ~ –0.3 |
| Quantified Difference | ΔXLogP3 ≈ 0.5–0.3 units higher (lower polarity) |
| Conditions | PubChem XLogP3 3.0 algorithm; no experimental log P data available |
Why This Matters
Lipophilicity differences of 0.3–0.5 log units are sufficient to alter HPLC retention times and passive cellular permeability, making blind substitution chemically risky.
- [1] PubChem. (2005–2026). Computed XLogP3‑AA for [3-(Propan-2-yloxy)propyl]urea, CID 2103930. National Library of Medicine. View Source
- [2] PubChem. (2005–2026). Computed XLogP3‑AA for N‑(3‑methoxypropyl)urea, CID 427343. National Library of Medicine. View Source
- [3] PubChem. (2005–2026). Computed XLogP3‑AA for N‑propylurea, CID 123198. National Library of Medicine. View Source
